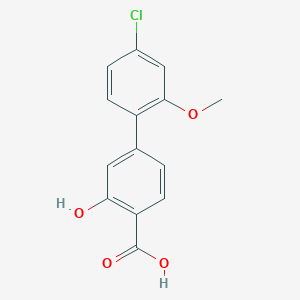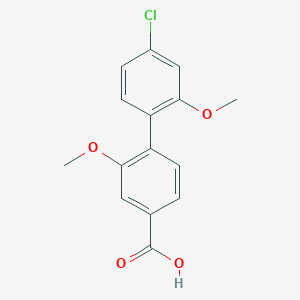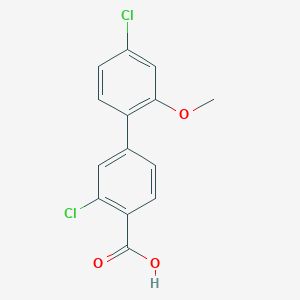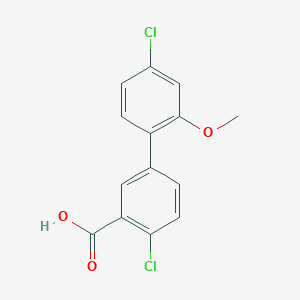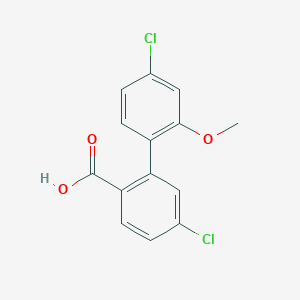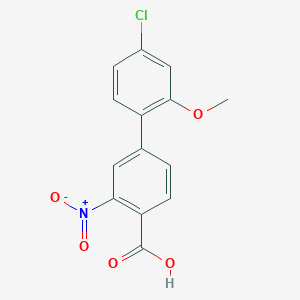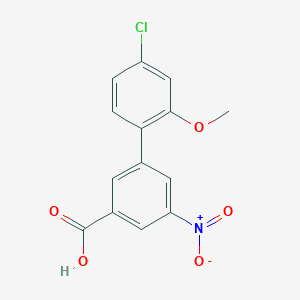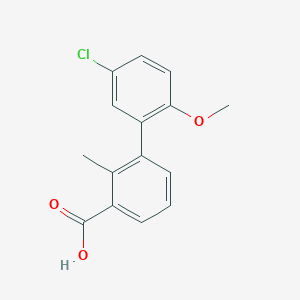
4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, or 4-CMCB, is a halogenated phenylbenzoic acid that has been used in scientific research for various applications. It is a white crystalline powder that is soluble in methanol, ethanol, and acetone. 4-CMCB has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
4-CMCB has been used in scientific research to study the effects of halogenated phenylbenzoic acids on various biochemical and physiological processes. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-CMCB has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters dopamine and norepinephrine.
作用機序
4-CMCB is believed to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. It is also believed to inhibit the activity of acetylcholinesterase (AChE) by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Finally, it is believed to inhibit the activity of monoamine oxidase (MAO) by binding to the active site of the enzyme and preventing the breakdown of dopamine and norepinephrine.
Biochemical and Physiological Effects
4-CMCB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in inflammation and cancer. It has also been shown to inhibit the activity of acetylcholinesterase (AChE) and increase the levels of acetylcholine, which is involved in learning and memory. Finally, it has been shown to inhibit the activity of monoamine oxidase (MAO) and increase the levels of dopamine and norepinephrine, which are involved in mood regulation.
実験室実験の利点と制限
4-CMCB has several advantages for laboratory experiments. It is a white crystalline powder that is soluble in common organic solvents, making it easy to work with. It is also relatively inexpensive and can be synthesized in the laboratory. However, 4-CMCB also has several limitations. It is a halogenated compound, which can be toxic and can cause skin irritation. In addition, it is not approved for human or animal use, and its effects on humans and animals are not fully understood.
将来の方向性
There are several potential future directions for research on 4-CMCB. One potential direction is to further study its effects on cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). Another potential direction is to study its effects on other enzymes and biochemical processes. Additionally, research could be done to determine its potential therapeutic applications, as well as its potential toxicity in humans and animals. Finally, research could be done to develop more efficient methods of synthesizing 4-CMCB.
合成法
4-CMCB can be synthesized through a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-chloro-2-methoxyphenyl bromide. The second step involves the reaction of 4-chloro-2-methoxyphenyl bromide with sodium hydroxide in acetic acid to form 4-chloro-2-methoxyphenol. The third step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-CMCB.
特性
IUPAC Name |
4-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNICYVLFXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691090 |
Source


|
| Record name | 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-65-8 |
Source


|
| Record name | 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

